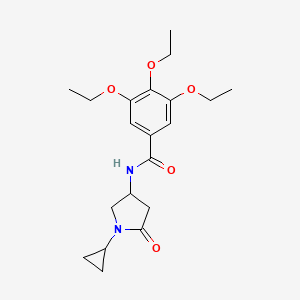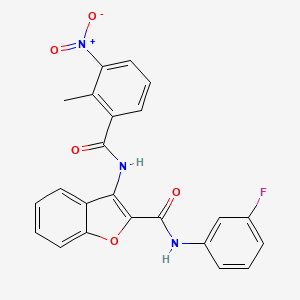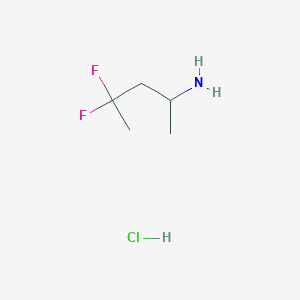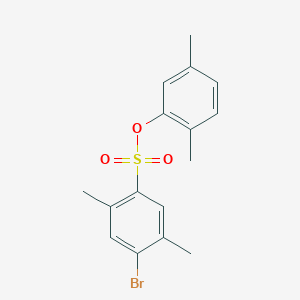![molecular formula C18H24N4O B2997763 2-{[1-(Propan-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097860-39-2](/img/structure/B2997763.png)
2-{[1-(Propan-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(Propan-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H24N4O and its molecular weight is 312.417. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(Propan-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(Propan-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Derivative Syntheses
Heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione, are synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These compounds, formed under specific conditions, demonstrate the versatility of heterocyclic chemistry in producing compounds with potential biological activity. The structural confirmation of these derivatives through X-ray diffraction analysis underlines their significance in medicinal chemistry (Bacchi et al., 2005).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Compounds synthesized with cyclic amines, including piperidine, have been evaluated for their antihistaminic activity and inhibition of eosinophil infiltration. These compounds, particularly those with a benzhydryl group and a suitable spacer, exhibit significant potential in treating allergic conditions, underscoring the therapeutic applications of such heterocyclic compounds in addressing histamine-induced and inflammatory responses (Gyoten et al., 2003).
Structural and Electronic Properties
The structural and electronic properties of anticonvulsant drugs, including those with substituted pyridazines, are elucidated through crystal structures and ab initio molecular-orbital calculations. These studies reveal the importance of the orientation and delocalization of piperidine nitrogen in influencing the pharmacological activity of these compounds, highlighting the role of molecular structure in the development of anticonvulsant therapies (Georges et al., 1989).
Improved Synthesis Techniques
Research on the synthesis of related heterocyclic compounds, such as 3-(pyrrolidin-1-yl)piperidine, demonstrates innovative methods that enhance the efficiency and yield of medicinal chemistry processes. These synthesis approaches contribute to the broader application of heterocyclic compounds in pharmaceutical development, offering pathways to produce key intermediates for medicinal chemistry (Smaliy et al., 2011).
Pharmacological Characterization
The pharmacological characterization of related compounds, such as PF-04455242, emphasizes the significance of κ-opioid receptor antagonists in treating depression and addiction disorders. This research highlights the therapeutic potential of targeting specific receptors with heterocyclic compounds, paving the way for novel treatments for mental health conditions (Grimwood et al., 2011).
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
It may be metabolized in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific target and pathway information. It may induce changes in cellular processes, potentially leading to therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and function. Interactions with other molecules could either enhance or inhibit its activity .
特性
IUPAC Name |
2-[(1-propan-2-ylpiperidin-4-yl)methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-14(2)21-11-7-15(8-12-21)13-22-18(23)4-3-17(20-22)16-5-9-19-10-6-16/h3-6,9-10,14-15H,7-8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDZNRUGEOSKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid](/img/structure/B2997684.png)


![N-(3-hydroxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2997690.png)
![3-{[4-(3-Carboxybenzenesulfonamido)phenyl]sulfamoyl}benzoic acid](/img/structure/B2997691.png)
![4-butyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2997692.png)
![3-Fluoro-4-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2997696.png)



![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997703.png)